(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a hydroxyl group (-OH) and an amino group (-NH2) attached to an ethan-1-ol backbone, with an isopropyl-substituted phenyl ring. The stereochemistry of the compound is specified by the (s)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. For example, the ketone can be reduced using a chiral borane complex in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-phenylethanol: A similar compound without the isopropyl substitution on the phenyl ring.
2-Amino-2-(4-isopropylphenyl)ethan-1-ol: A regioisomer with the isopropyl group at the para position.
Uniqueness
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which can impart distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-4-3-5-10(6-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
OYVURCNTZBCORS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(CO)N |
Origin of Product |
United States |
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